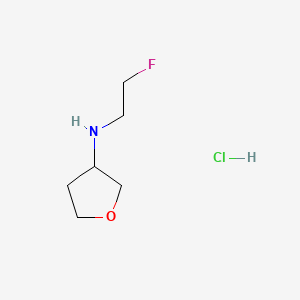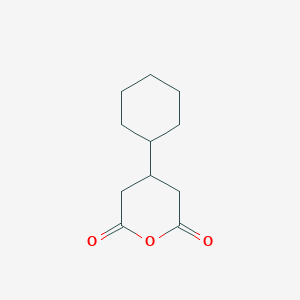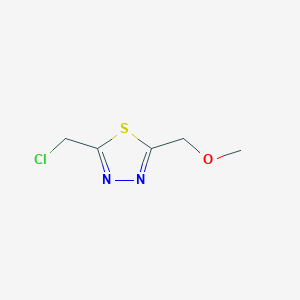
2-(Chloromethyl)-5-(methoxymethyl)-1,3,4-thiadiazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Chloromethyl)-5-(methoxymethyl)-1,3,4-thiadiazole is an organic compound belonging to the thiadiazole family Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Chloromethyl)-5-(methoxymethyl)-1,3,4-thiadiazole typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the chloromethylation of 5-(methoxymethyl)-1,3,4-thiadiazole using chloromethylating agents such as chloromethyl methyl ether or chloromethyl chlorosulfate . The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial processes may incorporate purification steps such as distillation or recrystallization to obtain high-quality this compound.
化学反应分析
Types of Reactions
2-(Chloromethyl)-5-(methoxymethyl)-1,3,4-thiadiazole can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions, leading to the formation of different derivatives with altered oxidation states.
Cyclization Reactions: The presence of reactive functional groups allows for cyclization reactions, forming more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles. The reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an aminomethyl derivative, while oxidation may produce a sulfoxide or sulfone derivative.
科学研究应用
2-(Chloromethyl)-5-(methoxymethyl)-1,3,4-thiadiazole has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and heterocycles.
Biology: The compound can be used in the development of bioactive molecules, including potential pharmaceuticals and agrochemicals.
Medicine: Research into its pharmacological properties may reveal potential therapeutic applications, such as antimicrobial or anticancer agents.
Industry: It can be utilized in the production of specialty chemicals, polymers, and materials with specific properties.
作用机制
The mechanism of action of 2-(Chloromethyl)-5-(methoxymethyl)-1,3,4-thiadiazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of reactive functional groups allows it to form covalent bonds with target molecules, thereby exerting its effects.
相似化合物的比较
Similar Compounds
2-(Chloromethyl)-1,3,4-thiadiazole: Lacks the methoxymethyl group, which may affect its reactivity and applications.
5-(Methoxymethyl)-1,3,4-thiadiazole:
2-(Bromomethyl)-5-(methoxymethyl)-1,3,4-thiadiazole: Similar structure but with a bromomethyl group instead of chloromethyl, which can influence its reactivity and applications.
Uniqueness
The combination of chloromethyl and methoxymethyl groups in 2-(Chloromethyl)-5-(methoxymethyl)-1,3,4-thiadiazole imparts unique chemical properties, making it a versatile compound for various synthetic and research applications. Its ability to undergo diverse chemical reactions and form complex structures highlights its significance in scientific research and industrial applications.
属性
分子式 |
C5H7ClN2OS |
|---|---|
分子量 |
178.64 g/mol |
IUPAC 名称 |
2-(chloromethyl)-5-(methoxymethyl)-1,3,4-thiadiazole |
InChI |
InChI=1S/C5H7ClN2OS/c1-9-3-5-8-7-4(2-6)10-5/h2-3H2,1H3 |
InChI 键 |
MSCJDTPFBIAJQR-UHFFFAOYSA-N |
规范 SMILES |
COCC1=NN=C(S1)CCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



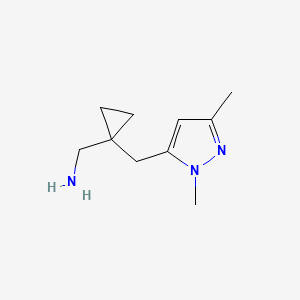
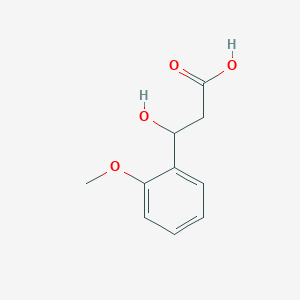
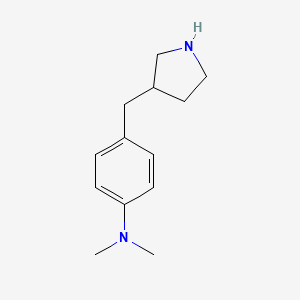
![3-(3-{[2-(2-azidoethoxy)ethyl]amino}-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)piperidine-2,6-dione](/img/structure/B15321416.png)
![2-Amino-2-[5-(trifluoromethyl)pyridin-2-yl]ethan-1-ol](/img/structure/B15321423.png)


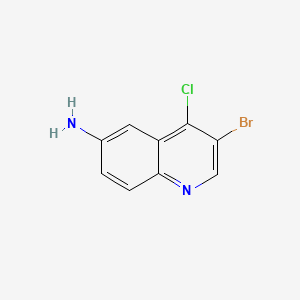
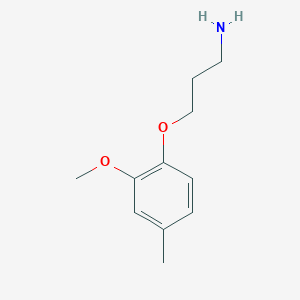
![5-Isopropyl-3-azabicyclo[3.1.1]heptane-1-carboxylic acid](/img/structure/B15321451.png)

